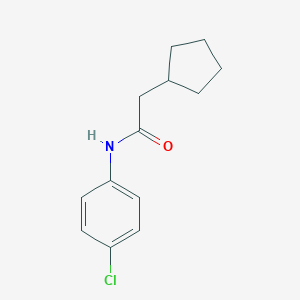![molecular formula C18H25ClN2O2 B308709 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide, also known as CP-945,598, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is a potent and selective antagonist of the cannabinoid receptor CB1 and has been studied for its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes.
Mécanisme D'action
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide is a potent and selective antagonist of the cannabinoid receptor CB1. It binds to the receptor and blocks the action of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor. By blocking the CB1 receptor, this compound can modulate the endocannabinoid system and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been studied for its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. It has also been shown to have effects on appetite, mood, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. However, it also has limitations, as it may have off-target effects and may not accurately reflect the effects of endocannabinoid system modulation in vivo.
Orientations Futures
There are several future directions for research on 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide. One area of interest is its potential therapeutic applications in the treatment of pain, anxiety, and other disorders. Another area of interest is its effects on appetite, mood, and memory. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with cyclopentylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol, which is then reacted with isobutylamine to form the final product.
Applications De Recherche Scientifique
4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been studied for its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, appetite, mood, and memory.
Propriétés
Formule moléculaire |
C18H25ClN2O2 |
|---|---|
Poids moléculaire |
336.9 g/mol |
Nom IUPAC |
4-chloro-3-[(2-cyclopentylacetyl)amino]-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C18H25ClN2O2/c1-12(2)11-20-18(23)14-7-8-15(19)16(10-14)21-17(22)9-13-5-3-4-6-13/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,20,23)(H,21,22) |
Clé InChI |
IBLHXHXLBIDJFG-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2CCCC2 |
SMILES canonique |
CC(C)CNC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308626.png)

![3-(2,5-Dimethylphenyl)-2-[(2,5-dimethylphenyl)imino]-5-(2-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B308630.png)
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B308632.png)
![3-(Allylsulfanyl)-6-(2-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308633.png)
![2,6-dibromo-4-[(2E)-2-(8-hydroxy-1H-quinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B308634.png)



![N-[4-(acetylamino)phenyl]-2-cyclopentylacetamide](/img/structure/B308644.png)



